molecular formula C13H18ClN3O B13856307 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole Hydrochloride

6-Methoxy-2-piperidin-4-yl-1H-benzimidazole Hydrochloride

Katalognummer: B13856307
Molekulargewicht: 267.75 g/mol
InChI-Schlüssel: IQKSIKUQPKJHCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methoxy-2-piperidin-4-yl-1H-benzimidazole Hydrochloride is a chemical compound with the molecular formula C13H17N3O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole Hydrochloride typically involves the reaction of 6-methoxy-1H-benzimidazole with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole Hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzimidazole compounds .

Wissenschaftliche Forschungsanwendungen

6-Methoxy-2-piperidin-4-yl-1H-benzimidazole Hydrochloride has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H18ClN3O

Molekulargewicht

267.75 g/mol

IUPAC-Name

6-methoxy-2-piperidin-4-yl-1H-benzimidazole;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-17-10-2-3-11-12(8-10)16-13(15-11)9-4-6-14-7-5-9;/h2-3,8-9,14H,4-7H2,1H3,(H,15,16);1H

InChI-Schlüssel

IQKSIKUQPKJHCR-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)N=C(N2)C3CCNCC3.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.